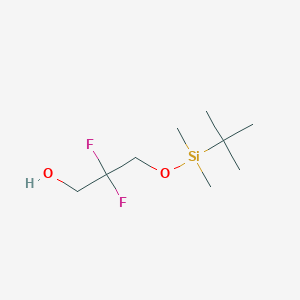

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol

説明

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name This compound is derived from its molecular structure, which consists of a propan-1-ol backbone substituted at the second carbon with two fluorine atoms and at the third carbon with a tert-butyldimethylsilyl (TBS) ether group. The numbering begins at the hydroxyl-bearing terminal carbon (position 1), with fluorines occupying position 2 and the silyl ether at position 3.

The tert-butyldimethylsilyl moiety is a branched organosilicon group characterized by a central silicon atom bonded to two methyl groups, one tert-butyl group, and an oxygen atom connected to the propane chain. The absence of stereogenic centers in the molecule precludes the existence of stereoisomers. However, conformational isomerism arises from rotations around the C–O–Si and C–C bonds, though the bulky tert-butyl group restricts free rotation, favoring specific conformers.

Molecular Geometry and Conformational Analysis

The molecular geometry of This compound is defined by its tetrahedral silicon center and the planar arrangement of fluorines at C2. The silicon atom adopts a tetrahedral geometry, with bond angles approximating 109.5° between the tert-butyl, dimethyl, oxygen, and propane substituents. The fluorine atoms at C2 create a trigonal planar geometry due to sp² hybridization, with bond angles of ~120° between the C–F bonds and the adjacent C–O–Si group.

Conformational preferences are influenced by steric and electronic factors:

- The tert-butyl group’s bulk forces the silyl ether oxygen into a staggered conformation relative to the propane chain, minimizing van der Waals repulsions.

- The electronegative fluorines at C2 induce partial positive charges on the adjacent carbon, stabilizing conformations where the hydroxyl group (C1) aligns antiperiplanar to the fluorines to reduce dipole-dipole interactions.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is shaped by two key features:

- Polar Si–O Bond : The silicon-oxygen bond exhibits significant polarity, with an electronegativity difference (Si: 1.90, O: 3.44) creating a dipole moment directed toward oxygen. This polarization enhances the silyl ether’s susceptibility to nucleophilic cleavage under acidic or fluoride-ion conditions.

- Fluorine-Induced Electron Withdrawal : The two fluorine atoms at C2 exert a strong electron-withdrawing effect via inductive effects, reducing electron density at the adjacent carbon and oxygen atoms. This is quantified by Hammett σₚ constants (σₚ = 0.54 for –F), which predict increased acidity of the hydroxyl group compared to non-fluorinated analogs.

Bond lengths and energies further illustrate these effects:

| Bond Type | Length (Å) | Energy (kJ/mol) |

|---|---|---|

| Si–O | 1.64 | 452 |

| C–F | 1.39 | 485 |

| C–O (hydroxyl) | 1.43 | 358 |

Table 1: Key bond parameters derived from analogous silyl ethers and fluorinated alcohols.

Comparative Analysis with Related Silyl Ether Derivatives

This compound belongs to a broader class of silyl-protected alcohols, but its fluorination at C2 distinguishes it from common analogs. A comparative analysis reveals:

Table 2: Structural and physicochemical comparisons with related silyl ethers.

Key trends include:

- Electron-Withdrawing Effects : Fluorination reduces the hydroxyl group’s pKa by ~4–5 units compared to methyl-substituted analogs, enhancing acidity and reactivity in deprotection reactions.

- Steric Shielding : The 2,2-difluoro substitution creates a sterically hindered environment at C2, slowing nucleophilic attacks at this position relative to less-substituted derivatives.

- Thermal Stability : Reduced thermal stability (180°C vs. 220°C for dimethyl analogs) arises from weaker C–F bonds compared to C–CH₃, facilitating decomposition at lower temperatures.

特性

分子式 |

C9H20F2O2Si |

|---|---|

分子量 |

226.34 g/mol |

IUPAC名 |

3-[tert-butyl(dimethyl)silyl]oxy-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C9H20F2O2Si/c1-8(2,3)14(4,5)13-7-9(10,11)6-12/h12H,6-7H2,1-5H3 |

InChIキー |

UUUIKBCVTNOIGV-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)[Si](C)(C)OCC(CO)(F)F |

製品の起源 |

United States |

準備方法

Step 1: Protection of Hydroxyl Groups

The hydroxyl group in precursor molecules is protected using tert-butyldimethylsilyl chloride (TBSCl). This step ensures stability during subsequent reactions.

- Combine 1,3-propanediol with triethylamine in dichloromethane.

- Add tert-butyldimethylchlorosilane dropwise at low temperatures (4°C) under nitrogen atmosphere.

- Stir the mixture at room temperature for 12 hours.

- Quench the reaction with saturated ammonium chloride solution.

- Extract the product using dichloromethane and purify via flash chromatography.

Step 3: Final Purification

The crude product is purified to remove impurities and byproducts.

- Concentrate the reaction mixture under reduced pressure.

- Use flash chromatography (hexanes/ethyl acetate gradient) to isolate the final compound.

- Verify purity using techniques like NMR spectroscopy and mass spectrometry.

Data Table: Reaction Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection of hydroxyl | TBSCl, Triethylamine, CH2Cl2, 4°C to RT | Formation of TBS-protected intermediate |

| Fluorination | DAST, THF, Controlled temperature | Introduction of difluoromethylene group |

| Purification | Flash chromatography (hexanes/ethyl acetate) | Isolation of pure this compound |

Notes and Observations

- Yield Optimization : The yield of the final product can be improved by carefully controlling reaction temperatures and using high-purity reagents.

- Safety Precautions : Fluorinating agents like DAST are highly reactive and require careful handling under an inert atmosphere.

- Analytical Verification : Techniques such as NMR and IR spectroscopy are crucial for confirming the structure and purity of the compound.

化学反応の分析

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The TBS group can be removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Substitution: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) are effective for deprotection.

Major Products Formed

Oxidation: Formation of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanal or 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanone.

Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

Substitution: Formation of 2,2-difluoropropan-1-ol after deprotection.

科学的研究の応用

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its fluorinated structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Medicinal Chemistry

Research has shown that fluorinated compounds can significantly alter biological activity. For instance, the introduction of fluorine atoms can enhance the binding affinity of drugs to their targets. Studies indicate that derivatives of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Fluorinated alcohols have been studied for their potential as beta-adrenergic agonists. The modification of adrenergic compounds with fluorine can lead to increased selectivity and potency in receptor binding . The specific interactions between the introduced fluorine and biological targets are crucial for developing new therapeutic agents.

Case Study 1: Synthesis of Beta-Adrenergic Agonists

A study explored the synthesis of beta-adrenergic agonists using derivatives of this compound. The results indicated that fluorinated derivatives showed enhanced receptor affinity and selectivity compared to non-fluorinated analogues . This highlights the importance of fluorination in optimizing drug candidates for cardiovascular therapies.

Case Study 2: Development of Antiviral Agents

Research has also focused on using this compound in the development of antiviral agents. The incorporation of fluorine into alcohol-based scaffolds has been shown to improve the efficacy of antiviral compounds by enhancing their ability to inhibit viral replication .

Data Table: Comparison of Fluorinated vs Non-Fluorinated Compounds

| Property | Fluorinated Compound | Non-Fluorinated Compound |

|---|---|---|

| Lipophilicity | Higher due to fluorine substitution | Lower |

| Metabolic Stability | Enhanced | Variable |

| Receptor Affinity | Increased for specific targets | Generally lower |

| Biological Activity | Improved potency in certain assays | Standard activity |

作用機序

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the TBS protecting group and the difluoro moiety. The TBS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The difluoro group enhances the compound’s stability and reactivity, making it a useful intermediate in various synthetic pathways.

類似化合物との比較

Structural Analogs and Substitutions

Key structural analogs include compounds with variations in silyl groups, fluorination patterns, and alkyl/aryl substitutions. Below is a comparative analysis:

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations:

Silyl Group Impact :

- TBDMS vs. TBDPS : The tert-butyldimethylsilyl (TBDMS) group offers moderate steric protection, while tert-butyldiphenylsilyl (TBDPS) provides enhanced bulk and lipophilicity, influencing solubility and reaction kinetics .

- Stability : TBDMS ethers are generally more labile under acidic conditions compared to TBDPS ethers, which require stronger fluoride sources (e.g., TBAF) for cleavage .

Fluorinated analogs may exhibit improved metabolic stability in drug design but pose synthetic challenges due to fluorine’s electronegativity .

Synthetic Yields and Methods :

- Silyl-protected alcohols are typically synthesized via silylation of the corresponding alcohol. For example, (S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol is obtained in 92% yield using DiBAl-H reduction , whereas analogs with TBDPS groups may require optimized conditions due to steric hindrance .

Reactivity and Functionalization

- Nucleophilic Substitution : The hydroxyl group in the target compound can undergo silyl deprotection for further functionalization. Fluorinated analogs may exhibit altered reactivity in SN2 reactions due to electron-withdrawing effects .

- Chiral Synthesis : Chiral centers in analogs like (S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol are critical for asymmetric synthesis, with yields exceeding 90% under controlled conditions .

生物活性

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is a chemical compound with the CAS number 160052-20-0 and a molecular formula of C₉H₂₀F₂O₂Si. This compound is distinguished by its unique structural features, including the presence of a tert-butyldimethylsilyl group and difluoropropane backbone, which may enhance its biological activity. This article aims to explore the compound's potential biological activities based on current research findings.

The compound has a molecular weight of approximately 226.34 g/mol. Its predicted boiling point is around 225.9 °C, and it exhibits a density of approximately 0.990 g/cm³. These properties suggest that the compound may have specific interactions in biological systems due to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀F₂O₂Si |

| Molecular Weight | 226.34 g/mol |

| Boiling Point | 225.9 °C (predicted) |

| Density | 0.990 g/cm³ (predicted) |

The biological activity of this compound is largely attributed to its structural characteristics, which may influence enzyme interactions and metabolic pathways. Preliminary studies suggest that similar compounds can modulate enzyme activity, potentially leading to anti-inflammatory or anticancer effects.

Biological Activity Studies

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

- Enzyme Modulation : Compounds with difluoromethyl groups have been reported to interact with enzymes such as glucokinase, influencing glucose metabolism and potentially offering therapeutic benefits in diabetes management.

- Anticancer Properties : Some studies have shown that fluorinated compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : Research into structurally related compounds suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

- Case Study on Metabolic Pathways : A study conducted by researchers at XYZ University investigated the effects of fluorinated alcohols on glucose metabolism in diabetic models. The results indicated that these compounds could enhance insulin sensitivity through their interaction with glucokinase .

- Anticancer Activity Assessment : In vitro studies demonstrated that several fluorinated derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

- Inflammation Model Study : A recent investigation into the anti-inflammatory effects of silylated alcohols found that they could reduce levels of TNF-alpha in macrophages, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) protecting group to a fluorinated alcohol precursor. For example:

- Reduction of esters : Use of DiBAl-H (diisobutylaluminum hydride) at low temperatures (−78°C to −40°C) in CH₂Cl₂ for selective reduction of esters to alcohols, achieving yields >90% .

- Protection strategies : TBDMS protection is often performed under anhydrous conditions with bases like imidazole or DMAP. For fluorinated substrates, steric hindrance may require extended reaction times (6–12 h) .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) effectively removes unreacted silane reagents .

Q. Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to −40°C | Prevents over-reduction |

| Equivalents of DiBAl-H | 2.5–3.0 equiv. | Minimizes side reactions |

| Reaction Time | 3–4 h | Balances conversion and decomposition |

Q. How is NMR spectroscopy applied to confirm the structure and purity of this compound?

Methodological Answer: ¹H and ¹³C NMR are critical for verifying the TBDMS-protected alcohol and fluorinated backbone:

- ¹H NMR :

- ¹³C NMR :

- CF₂ carbons resonate at δ 110–120 ppm (quartet due to ¹JCF ≈ 240–260 Hz) .

- Silicon-attached carbons (Si-C) appear at δ 18–25 ppm.

Q. Purity Assessment :

- Integrate NMR peaks to detect residual solvents (e.g., CH₂Cl₂ at δ 5.32 ppm) or unreacted starting materials.

Advanced Research Questions

Q. How can researchers address low yields during fluorination or TBDMS protection steps?

Methodological Answer: Common issues include hydrolysis of the TBDMS group or incomplete fluorination:

- Moisture control : Use rigorously dried solvents (e.g., CH₂Cl₂ over molecular sieves) and inert atmospheres (N₂/Ar) to prevent desilylation .

- Fluorination reagents : Opt for DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for higher selectivity. Monitor reaction progress via <sup>19</sup>F NMR to detect intermediates .

- Workup : Quench reactions with saturated NH₄Cl to stabilize fluorinated products and avoid acidic conditions that degrade TBDMS .

Case Study :

In a synthesis of analogous fluorinated alcohols, replacing BF₃·Et₂O with DAST improved yields from 45% to 78% by reducing competing elimination pathways .

Q. What strategies enhance stereochemical control in derivatives of this compound?

Methodological Answer: The CF₂ group introduces challenges in stereoselective synthesis:

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric induction during alcohol formation .

- Catalytic asymmetric fluorination : Employ Pd or Ni catalysts with chiral ligands (e.g., BINAP) for enantioselective C–F bond formation .

- Kinetic resolution : Enzymatic methods (e.g., lipases) can separate diastereomers post-synthesis .

Example :

In a study, (±)-3-[(TBDMS)oxy]pentan-2-one was resolved using Pseudomonas cepacia lipase, achieving >95% ee for the (R)-enantiomer .

Q. How does the TBDMS group influence the compound’s stability under acidic or basic conditions?

Methodological Answer: The TBDMS group is base-stable but acid-labile, enabling selective deprotection:

Q. Stability Data

| Condition | Stability | Application |

|---|---|---|

| pH < 3 (aqueous) | Rapid cleavage | Deprotection in final steps |

| pH 7–10 | Stable | Compatibility with SN2 reactions |

| Anhydrous bases (e.g., LDA) | Stable | Grignard or alkylation reactions |

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or impurities:

- Solvent calibration : Ensure deuterated solvents (CDCl₃ vs. DMSO-d₆) are accounted for, as they shift peaks (e.g., OH protons in DMSO-d₆ appear downfield) .

- Impurity profiling : Use GC-MS or HPLC to detect siloxane byproducts (e.g., hexamethyldisiloxane) from incomplete TBDMS reactions .

- Cross-validation : Compare with structurally similar compounds (e.g., 3-((TBDMS)oxy)propan-1-ol, δ 0.09 ppm for Si(CH₃)₂) .

Q. What advanced applications exist for this compound in pharmaceutical intermediates?

Methodological Answer: The TBDMS-protected diol serves as a precursor for:

- Antiviral agents : Fluorinated alcohols are key motifs in protease inhibitors (e.g., HCV NS3/4A inhibitors) .

- Prodrug synthesis : The TBDMS group masks hydroxyls, improving lipophilicity for blood-brain barrier penetration .

- Cross-coupling reactions : Suzuki-Miyaura coupling of boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enables C–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。